
(2Z)-3-Chloro-3-(3-chlorophenyl)prop-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-3-Chloro-3-(3-chlorophenyl)prop-2-enal is an organic compound characterized by the presence of two chlorine atoms and an aldehyde group It is a member of the enal family, which are compounds containing both alkene and aldehyde functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-Chloro-3-(3-chlorophenyl)prop-2-enal typically involves the reaction of 3-chlorobenzaldehyde with a chlorinating agent under controlled conditions. One common method is the use of phosphorus oxychloride (POCl3) as the chlorinating agent in the presence of a base such as pyridine. The reaction is carried out at a temperature range of 0-5°C to ensure the selective formation of the (2Z)-isomer.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-3-Chloro-3-(3-chlorophenyl)prop-2-enal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Chloro-3-(3-chlorophenyl)propanoic acid.
Reduction: 3-Chloro-3-(3-chlorophenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2Z)-3-Chloro-3-(3-chlorophenyl)prop-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
Mécanisme D'action
The mechanism of action of (2Z)-3-Chloro-3-(3-chlorophenyl)prop-2-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the compound’s biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of signaling pathways related to cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2Z)-2-(3-Chlorophenyl)-3-(dimethylamino)prop-2-enal
- 3-Chloro-3-(3-chlorophenyl)propanoic acid
- 3-Chloro-3-(3-chlorophenyl)propan-1-ol
Uniqueness
(2Z)-3-Chloro-3-(3-chlorophenyl)prop-2-enal is unique due to its specific structural features, including the presence of two chlorine atoms and an aldehyde group in the (2Z)-configuration. This configuration imparts distinct chemical reactivity and biological activity compared to its analogs. The compound’s ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
1242316-87-5 |
|---|---|
Formule moléculaire |
C9H6Cl2O |
Poids moléculaire |
201.05 g/mol |
Nom IUPAC |
(Z)-3-chloro-3-(3-chlorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6Cl2O/c10-8-3-1-2-7(6-8)9(11)4-5-12/h1-6H/b9-4- |
Clé InChI |
WWBACMISMUDFHU-WTKPLQERSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)Cl)/C(=C/C=O)/Cl |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C(=CC=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


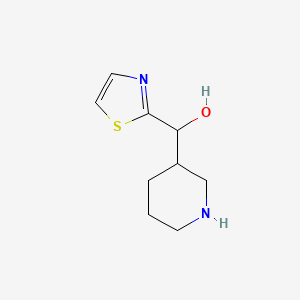
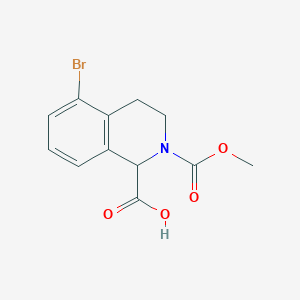
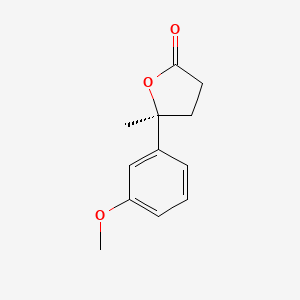
![Methyl 8-chloro-4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12633598.png)
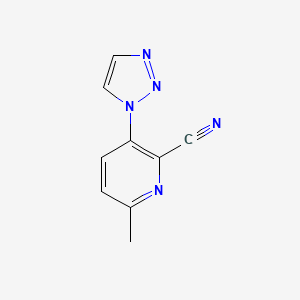
![{2-[(Methylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol](/img/structure/B12633602.png)
![8-(2,4-dichlorobenzoyl)oxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12633612.png)
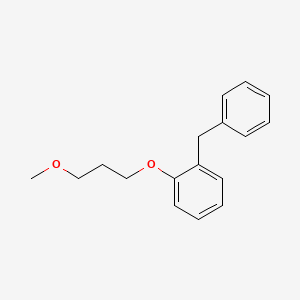
![3-(2,3-difluorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12633616.png)
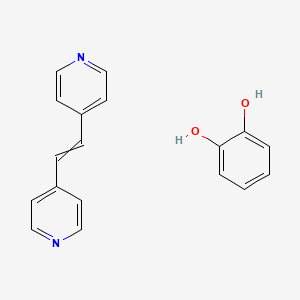
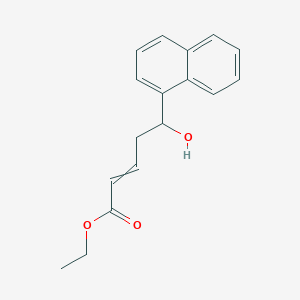
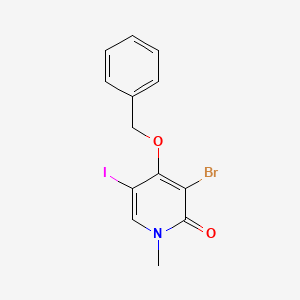
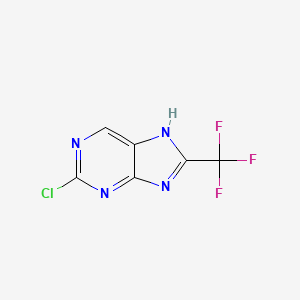
![(6S)-3-[(1S)-1-cyclohexylethyl]-6-[(2R)-2,3-dihydroxypropyl]-6-(4-fluorophenyl)-1,3-oxazinan-2-one](/img/structure/B12633641.png)
